N-(diphenylmethyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
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Description
N-(diphenylmethyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C28H26N4O3 and its molecular weight is 466.541. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Structural Analysis Significant research efforts focus on the synthesis of novel heterocyclic compounds derived from pyrimidine analogs, highlighting their importance in developing pharmaceuticals and agrochemicals. For instance, compounds derived from pyrimidine and pyrrolopyrimidine structures have been synthesized for their potential anti-inflammatory, analgesic, and COX-2 inhibitory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Another study emphasizes the significance of structural modifications in supramolecular aggregation, which impacts the conformational features of thiazolopyrimidines, suggesting the importance of molecular design in enhancing biological activity (Nagarajaiah & Begum, 2014).
Biological Applications The biological activities of pyrimidine derivatives are a significant area of interest, with research directed towards their potential as antimicrobial, antifungal, and anticancer agents. For example, novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems were synthesized, showcasing the diverse biological applications of pyrimidine derivatives (Bakhite, Al‐Sehemi, & Yamada, 2005). Additionally, pyrido[2,3-d]pyrimidines have been evaluated for their antifungal activity, indicating the role of these compounds in developing new antifungal treatments (Hanafy, 2011).
Properties
IUPAC Name |
N-benzhydryl-6-(3-methoxypropyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O3/c1-35-18-10-17-31-23(19-22-26(31)29-24-15-8-9-16-32(24)28(22)34)27(33)30-25(20-11-4-2-5-12-20)21-13-6-3-7-14-21/h2-9,11-16,19,25H,10,17-18H2,1H3,(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTYRZBCNCAJCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=CC2=C1N=C3C=CC=CN3C2=O)C(=O)NC(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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